Ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)mercury(II)
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Overview
Description
Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- is an organomercury compound that features a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- typically involves the reaction of ethylmercury chloride with 5-ethyl-1,2,4-thiadiazole-3-thiol. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: The ethyl group or the thiadiazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products
Oxidation: Mercury(II) oxide and other oxidized derivatives.
Reduction: Mercury(I) compounds or elemental mercury.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other proteins, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methylmercury(II) chloride
- Phenylmercury(II) acetate
- Mercury(II) thiocyanate
Uniqueness
Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties.
Properties
CAS No. |
73928-12-8 |
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Molecular Formula |
C6H10Hg2N2S2 |
Molecular Weight |
575.5 g/mol |
IUPAC Name |
ethyl-[3-(ethylmercuriosulfanyl)-1,2,4-thiadiazol-5-yl]mercury |
InChI |
InChI=1S/C2HN2S2.2C2H5.2Hg/c5-2-3-1-6-4-2;2*1-2;;/h(H,4,5);2*1H2,2H3;;/q;;;;+1/p-1 |
InChI Key |
ZUDWSLVZEURLLW-UHFFFAOYSA-M |
Canonical SMILES |
CC[Hg]C1=NC(=NS1)S[Hg]CC |
Origin of Product |
United States |
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